Structural Differentiation vs. 2-Phenoxynicotinic Acid
The target compound, 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2), possesses a methyl group at the 6-position of the pyridine ring, a feature absent in the common analog 2-phenoxynicotinic acid (CAS 35620-71-4) . This methyl substitution increases the molecular weight from 215.20 g/mol to 229.23 g/mol and introduces additional steric bulk near the carboxylic acid moiety [1].
| Evidence Dimension | Molecular Structure and Weight |
|---|---|
| Target Compound Data | C₁₃H₁₁NO₃; MW = 229.23 g/mol; 6-methyl substitution present |
| Comparator Or Baseline | 2-Phenoxynicotinic acid (CAS 35620-71-4): C₁₂H₉NO₃; MW = 215.20 g/mol; no 6-methyl substitution |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔCarbon = +1; ΔHydrogen = +2 |
| Conditions | Structural analysis based on molecular formula and CAS registry data |
Why This Matters
The presence of the 6-methyl group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a critical factor in medicinal chemistry campaigns where subtle structural changes can dramatically impact efficacy and selectivity.
- [1] ChemSrc. (2017). 6-Methyl-2-phenoxypyridine-3-carboxylic acid (CAS 54530-64-2) Database Entry. Retrieved from m.chemsrc.com. View Source
